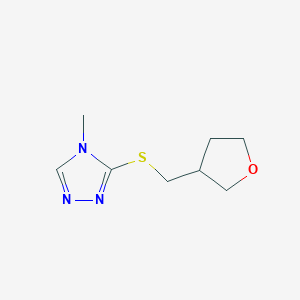
4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole, also known as MTMT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Angiotensin II Antagonists
Research indicates that derivatives of 4H-1,2,4-triazoles, including compounds similar to 4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole, have been evaluated as angiotensin II (AII) antagonists. These compounds were synthesized through various methods and tested both in vitro and in vivo. For instance, a specific compound (3-n-butyl-5-[(2-carboxybenzyl)thio]-4-[[2'-(1H-tetrazol-5-yl )biphenyl-4 - yl]methyl]-4H-1,2,4-triazole) demonstrated promising blocking capabilities against the AII pressor response in rats (Ashton et al., 1993).
Antileishmanial Activity
A study conducted theoretical calculations for 4-amino-1,2,4-triazole derivatives, including structures similar to the subject compound. The research focused on their potential antileishmanial activity. Notably, one of the derivatives demonstrated significant effectiveness against Leishmania infantum promastigots, suggesting potential applications in treating leishmaniasis (Süleymanoğlu et al., 2017).
Insecticidal Activity
Triazole derivatives have also been explored for their insecticidal properties. A series of triazole-thiol derivatives showed significant activity against Plodia interpunctella, a common pest. This highlights the potential of these compounds, including those similar to this compound, in agricultural applications (Maddila et al., 2015).
Antimicrobial Activities
Numerous studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. For instance, some newly synthesized compounds were tested for their effectiveness against various microorganisms, showing good to moderate antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Fungicide and Phytotoxic Activities
The fungicidal and phytotoxic activities of 1,2,3-triazoles derived from glycerol, closely related to the chemical structure , have been evaluated. Some derivatives showed high efficiency in controlling fungal pathogens like Colletotrichum gloeosporioides, with no significant phytotoxic effect. This opens avenues for their use in agriculture as potential fungicides (Costa et al., 2017).
Propiedades
IUPAC Name |
4-methyl-3-(oxolan-3-ylmethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-11-6-9-10-8(11)13-5-7-2-3-12-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOMLYDKRYTKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

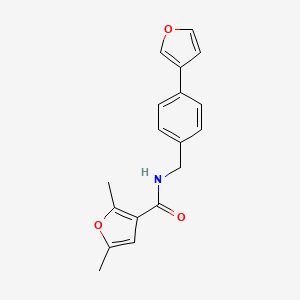
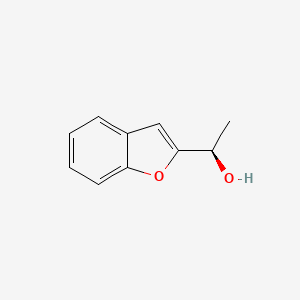
![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
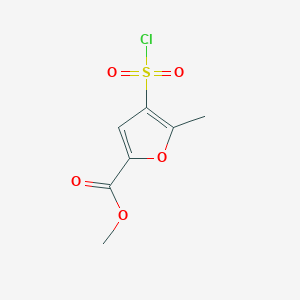
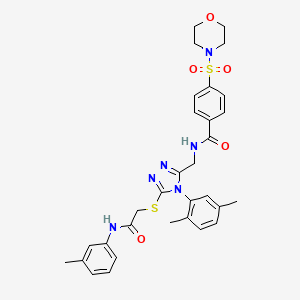
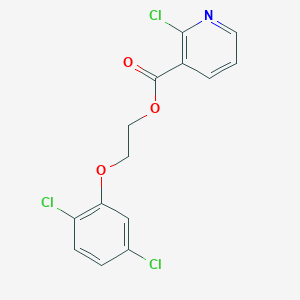
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)
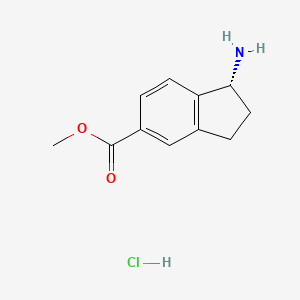
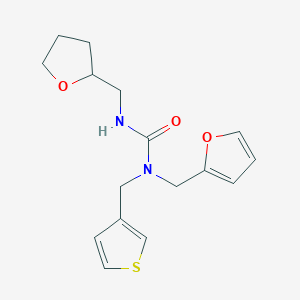
![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)